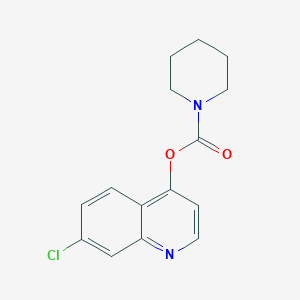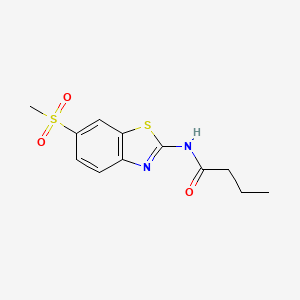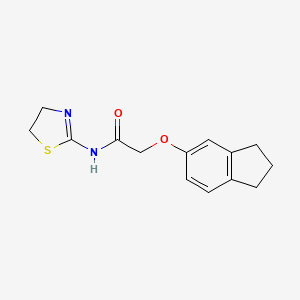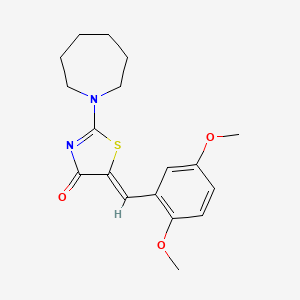
7-Chloroquinolin-4-yl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinolin-4-yl piperidine-1-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinolin-4-yl piperidine-1-carboxylate typically involves the reaction of 7-chloroquinoline with piperidine-1-carboxylate under specific conditions. Various methods have been developed for the synthesis of quinoline derivatives, including:
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Solvent-free reactions: These reactions are carried out without the use of solvents, making them more environmentally friendly.
Ionic liquids: These are used as solvents or catalysts to enhance the reaction efficiency and selectivity.
Ultrasound-promoted synthesis: Ultrasound irradiation is used to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinolin-4-yl piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: These involve the replacement of a functional group with another group.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively.
Condensation reactions: These involve the combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Nucleophilic reagents: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate, are used in oxidation reactions.
Condensation agents: Such as aldehydes and ketones, are used in condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Chloroquinolin-4-yl piperidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloroquinolin-4-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimalarial activity, it may inhibit heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In anticancer activity, it may interfere with DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinolin-4-yl piperazine-1-carbothioamide: This compound has similar antimalarial activity and is used in the development of hybrid conjugates with other pharmacophores.
7-Chloroquinolin-4-yl aminochalcones: These compounds have potential antimalarial and anticancer activities.
Uniqueness
7-Chloroquinolin-4-yl piperidine-1-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and drug development .
Properties
IUPAC Name |
(7-chloroquinolin-4-yl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-4-5-12-13(10-11)17-7-6-14(12)20-15(19)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMZALZVTWPKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)

![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
![1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5666937.png)
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)
![N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5666941.png)
![2-(dimethylamino)-N-[1-(3-methylbutanoyl)-4-piperidinyl]-2-(4-methylphenyl)acetamide](/img/structure/B5666945.png)

![2-ethyl-8-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5666962.png)
![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)
